molecular formula C12H19NO B1401131 2-Isobutoxy-5-methylbenzylamine CAS No. 1344007-38-0

2-Isobutoxy-5-methylbenzylamine

Cat. No.: B1401131
CAS No.: 1344007-38-0
M. Wt: 193.28 g/mol
InChI Key: VQZZHEXXKFSVFU-UHFFFAOYSA-N
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Description

2-Isobutoxy-5-methylbenzylamine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of an isobutoxy group and a methyl group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-methylbenzylamine typically involves the reaction of 2-isobutoxy-5-methylbenzyl chloride with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-5-methylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

2-Isobutoxy-5-methylbenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-5-methylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutoxybenzylamine
  • 5-Methylbenzylamine
  • 2-Isobutoxy-5-methylphenol

Uniqueness

2-Isobutoxy-5-methylbenzylamine is unique due to the presence of both an isobutoxy group and a methyl group on the benzylamine structure. This combination of functional groups imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the isobutoxy group can influence the compound’s solubility and reactivity, while the methyl group can affect its steric and electronic properties.

Properties

IUPAC Name

[5-methyl-2-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-6,9H,7-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZZHEXXKFSVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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